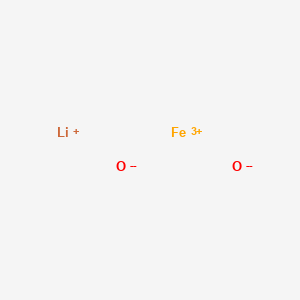

Oxyde de fer et de lithium (FeLiO2)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Iron lithium oxide has a wide range of applications in scientific research, particularly in the fields of energy storage, medicine, and materials science.

Energy Storage: Iron lithium oxide is extensively studied as an anode material for lithium-ion batteries due to its high theoretical capacity and excellent electrochemical performance . Researchers have explored various nanostructures of iron lithium oxide to enhance its conductivity and capacity.

Medicine: In the medical field, iron lithium oxide nanoparticles have shown potential in applications such as magnetic hyperthermia therapy for cancer treatment and multimodal imaging . Their superparamagnetic properties and ability to conjugate with therapeutic molecules make them suitable for targeted therapies.

Materials Science: Iron lithium oxide is also used in the development of advanced materials for catalysis and environmental remediation. Its unique properties make it an effective catalyst for various chemical reactions, including the reduction of nitrogen oxides and the oxidation of carbon monoxide .

Mécanisme D'action

Biochemical Pathways

The biochemical pathways of FeLiO2 primarily involve the redox reactions of iron and oxygen . During the removal of the first two Li ions, the oxidation potential of O 2- is lowered to approximately 3.5 V versus Li + /Li 0, at which potential the cationic oxidation occurs concurrently . These anionic and cationic redox reactions show high reversibility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron lithium oxide can be synthesized through various methods, including solid-state reactions, sol-gel methods, and hydrothermal synthesis. One common approach involves the reaction of lithium carbonate (Li2CO3) with iron oxide (Fe2O3) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 700°C to 900°C, resulting in the formation of iron lithium oxide.

Industrial Production Methods: In industrial settings, the production of iron lithium oxide often involves large-scale solid-state reactions. The raw materials, lithium carbonate and iron oxide, are mixed in stoichiometric ratios and subjected to high-temperature calcination. This process ensures the formation of a homogeneous product with consistent properties .

Analyse Des Réactions Chimiques

Types of Reactions: Iron lithium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in redox reactions where iron is reduced, and lithium is oxidized .

Common Reagents and Conditions: Common reagents used in reactions with iron lithium oxide include lithium salts, iron salts, and various oxidizing or reducing agents. The reactions often occur under controlled temperatures and atmospheric conditions to ensure the desired product formation .

Major Products Formed: The major products formed from reactions involving iron lithium oxide depend on the specific reagents and conditions used. For example, in a reaction with lithium, iron lithium oxide can produce lithium oxide (Li2O) and elemental iron (Fe) .

Comparaison Avec Des Composés Similaires

Iron lithium oxide can be compared with other similar compounds, such as lithium cobalt oxide (LiCoO2) and lithium iron phosphate (LiFePO4).

Lithium Cobalt Oxide (LiCoO2): Lithium cobalt oxide is a widely used cathode material in lithium-ion batteries. It has a high theoretical capacity and excellent rate capability but is more expensive and less environmentally friendly compared to iron lithium oxide .

Lithium Iron Phosphate (LiFePO4): Lithium iron phosphate is another popular cathode material known for its high thermal stability and long cycle life. While it shares some similarities with iron lithium oxide, such as the presence of lithium and iron, it differs in its crystal structure and electrochemical properties.

Uniqueness of Iron Lithium Oxide: Iron lithium oxide stands out due to its combination of high theoretical capacity, low cost, and non-toxicity. These properties make it a promising candidate for various applications, particularly in the development of sustainable and efficient energy storage systems.

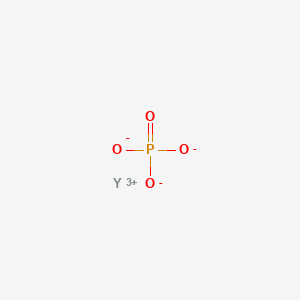

Propriétés

Numéro CAS |

12022-46-7 |

|---|---|

Formule moléculaire |

FeLiO2 |

Poids moléculaire |

94.8 g/mol |

Nom IUPAC |

lithium;oxido(oxo)iron |

InChI |

InChI=1S/Fe.Li.2O/q;+1;;-1 |

Clé InChI |

JXGGISJJMPYXGJ-UHFFFAOYSA-N |

SMILES |

[Li+].[O-2].[O-2].[Fe+3] |

SMILES isomérique |

[Li+].[O-][Fe]=O |

SMILES canonique |

[Li+].[O-][Fe]=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)